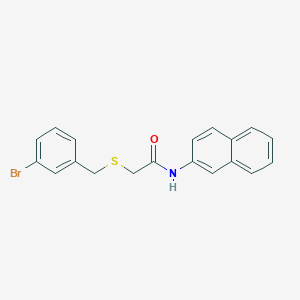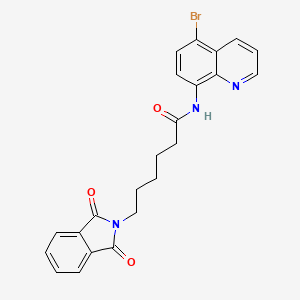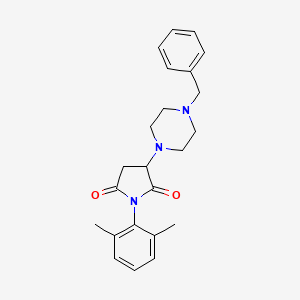![molecular formula C25H34O3 B15005346 (16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol](/img/structure/B15005346.png)
(16Z)-16-[(5-methylfuran-2-yl)methylidene]androst-5-ene-3,17-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL is a complex organic compound with a unique structure that includes a cyclopenta[a]phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL typically involves the cyclization of precursor molecules under specific conditions. One method involves the use of intramolecular cyclization of vicinal N-[(5-methylfuran-2-yl)methyl]aminoanilides, followed by the formation of a diketone fragment and subsequent cyclization to form the final product .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of diketones, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
(2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound may have applications in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of (2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazoles: These compounds share a similar furan ring structure and have been studied for their biological activities.
5-Methyl-2-furaldehyde: This compound is structurally related and is involved in various chemical reactions, including hydrogenation and oxidation.
Uniqueness
What sets (2Z)-9A,11A-DIMETHYL-2-[(5-METHYLFURAN-2-YL)METHYLIDENE]-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHRENE-1,7-DIOL apart is its unique cyclopenta[a]phenanthrene core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C25H34O3 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
(16Z)-10,13-dimethyl-16-[(5-methylfuran-2-yl)methylidene]-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C25H34O3/c1-15-4-6-19(28-15)12-16-13-22-20-7-5-17-14-18(26)8-10-24(17,2)21(20)9-11-25(22,3)23(16)27/h4-6,12,18,20-23,26-27H,7-11,13-14H2,1-3H3/b16-12- |
Clave InChI |
MFWNSDZRXMNLKW-VBKFSLOCSA-N |
SMILES isomérico |
CC1=CC=C(O1)/C=C\2/CC3C4CC=C5CC(CCC5(C4CCC3(C2O)C)C)O |
SMILES canónico |
CC1=CC=C(O1)C=C2CC3C4CC=C5CC(CCC5(C4CCC3(C2O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-({[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-2,1,3-benzoxadiazole](/img/structure/B15005264.png)
![4-[[Benzoyl-(4-fluoro-phenyl)-amino]-methyl]-3,5-dimethyl-1H-pyrrole-2-carboxylic acid ethyl ester](/img/structure/B15005268.png)

![2-({(E)-[1-(4-fluorophenyl)-5-oxo-3-propyl-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)ethyl (3,4-dichlorophenyl)carbamate](/img/structure/B15005272.png)
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-ol](/img/structure/B15005277.png)
![N-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl}-2-ethoxybenzamide](/img/structure/B15005278.png)

![7-(difluoromethyl)-N,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15005292.png)
![3-amino-N,N-dibenzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005297.png)

![8-(2,3-dichlorophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B15005312.png)
![3,3'-[anthracene-9,10-diylbis(methanediylsulfanediyl)]bis(4-methyl-4H-1,2,4-triazole)](/img/structure/B15005320.png)
![1-[2-(Difluoromethoxy)phenyl]-6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B15005342.png)
![methyl 1-(4-tert-butylbenzyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B15005345.png)
